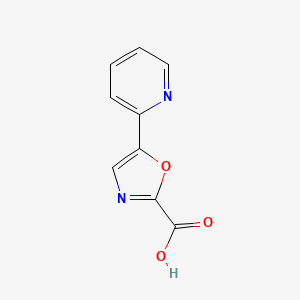

5-(Pyridin-2-yl)oxazole-2-carboxylic acid

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of oxazole and pyridine chemistry. The oxazole ring system was first synthesized in the 1800s, with its chemistry significantly expanding during World War II as part of the penicillin research effort, when scientists initially believed that penicillin contained an oxazole core. The parent oxazole compound was first prepared in 1947 as a stable liquid with a boiling point of 69°C. Simultaneously, pyridine chemistry underwent substantial development, with the Scottish scientist Thomas Anderson first documenting the isolation of pure pyridine in 1851 from animal bone oil, naming it after the Greek word "pyr" meaning fire due to its flammability.

The synthesis of oxazole derivatives gained momentum with the introduction of several key methodologies. The Robinson-Gabriel synthesis, developed for the formation of 2,5-diaryloxazoles through cyclization and dehydration of α-acylamino ketones, provided an early route to substituted oxazoles. Emil Fischer's contribution came in 1896 with the Fischer oxazole synthesis, which enabled the formation of oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. This method was particularly significant as it was one of the first syntheses developed specifically for producing 2,5-disubstituted oxazoles.

The emergence of pyridine-substituted oxazoles as a distinct chemical class occurred later, with the compound this compound being cataloged in chemical databases with the creation date of October 30, 2011, and most recent modification on May 24, 2025. This timeline reflects the relatively recent systematic exploration of hybrid heterocyclic compounds that combine the structural features of both oxazole and pyridine rings. The compound is also known by several synonyms including 5-(2-Pyridinyl)-2-oxazolecarboxylic acid and 5-pyridin-2-yl-1,3-oxazole-2-carboxylic acid, indicating its recognition across different nomenclature systems.

Significance in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its dual heterocyclic nature and functional group complexity. The compound represents an important example of how two distinct aromatic heterocycles can be combined to create molecules with enhanced properties and potential applications. The oxazole ring system itself is characterized by a doubly unsaturated five-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a single carbon atom. This arrangement creates a heterocycle with distinctive electronic properties, including aromatic character, though oxazoles are generally less aromatic than thiazoles.

The integration of a pyridine ring adds another dimension of complexity to the molecular structure. Pyridine, with its chemical formula C5H5N, is structurally related to benzene but with one methine group replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the ring system, making pyridine a weak base with distinctive spectroscopic characteristics. In nuclear magnetic resonance spectroscopy, pyridine shows characteristic signals for α-protons at δ 8.5, γ-protons at δ 7.5, and β-protons at δ 7, which are shifted compared to benzene due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Molecular Descriptors of this compound

The carboxylic acid functional group at position 2 of the oxazole ring introduces additional chemical reactivity and potential for hydrogen bonding interactions. This positioning is particularly significant because it places the carboxyl group adjacent to the oxazole nitrogen, creating opportunities for intramolecular interactions and influencing the overall molecular conformation. Recent synthetic developments have highlighted the importance of such positioned carboxylic acid groups in oxazole chemistry, with new methodologies specifically targeting the formation of 4,5-disubstituted oxazoles bearing carboxylic acid functionalities.

The compound's significance is further enhanced by its potential role in medicinal chemistry. Oxazole derivatives are among the most useful heterocyclic compounds from both synthetic and medicinal chemistry perspectives, with many showing diverse biological activities. The combination of oxazole and pyridine rings in a single molecule creates a pharmacophore that may exhibit unique binding properties and biological activities, making such compounds valuable targets for drug discovery efforts.

Position in Oxazole-Pyridine Hybrid Compounds

This compound represents a specific architectural arrangement within the broader family of oxazole-pyridine hybrid compounds. The positioning of the pyridine ring at the 5-position of the oxazole core creates a particular electronic and steric environment that distinguishes this compound from other possible regioisomers. This specific connectivity pattern results in a conjugated system where the electron-rich pyridine nitrogen and the electron-deficient oxazole ring can engage in electronic communication through the connecting bond.

Table 2: Comparison of Related Oxazole-Pyridine Compounds

The electronic properties of this compound are influenced by the specific substitution pattern. The pyridine ring at position 5 can participate in π-π stacking interactions and provide a site for potential coordination with metal centers through its nitrogen lone pair. The oxazole ring contributes both a weak basic nitrogen at position 3 and an oxygen atom at position 1 that can serve as a hydrogen bond acceptor. The carboxylic acid group at position 2 introduces both hydrogen bond donor and acceptor capabilities, as well as the potential for salt formation and ester derivatization.

Within the context of modern synthetic chemistry, this compound exemplifies the growing interest in hybrid heterocyclic systems that combine multiple pharmacophoric elements. Recent advances in synthetic methodologies have made such compounds more accessible. The development of triflylpyridinium-mediated synthesis has enabled the direct formation of 4,5-disubstituted oxazoles from carboxylic acids, with the methodology showing broad substrate scope and good functional group tolerance. This method proceeds through the formation of an in-situ generated acylpyridinium salt followed by trapping with isocyanoacetates, representing a significant advancement in oxazole synthesis technology.

The Van Leusen reaction has also contributed to the accessibility of oxazole-pyridine hybrids. This reaction, first described in 1977, utilizes tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazoles. When applied to pyridine-containing aldehydes, this methodology can generate pyridine-substituted oxazoles with good efficiency. The reaction mechanism involves initial deprotonation of TosMIC, followed by nucleophilic attack on the carbonyl carbon and subsequent cyclization to form the oxazole ring.

The biological relevance of oxazole-pyridine hybrids extends beyond their synthetic accessibility. These compounds often exhibit enhanced binding affinity and selectivity in biological systems due to their ability to engage in multiple types of intermolecular interactions. The combination of aromatic stacking from both ring systems, hydrogen bonding from the carboxylic acid group, and potential coordination through the pyridine nitrogen creates a versatile molecular framework for biological activity. This multi-modal binding capability positions this compound and related compounds as important scaffolds in medicinal chemistry research and drug discovery efforts.

Properties

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFOTPHQDUVXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Pathway

The triflylpyridinium-mediated reaction proceeds via a mixed anhydride intermediate, which undergoes nucleophilic attack by DMAP to form an acylpyridinium species. Subsequent cyclization with isocyanoacetates follows an ionic mechanism, with rate-determining deprotonation of the isocyanide.

Suzuki Coupling Regioselectivity

In palladium-catalyzed reactions, the oxazole’s 4-position is more reactive than the 2-position due to electron-withdrawing effects of the carboxylic ester. DFT calculations suggest that oxidative addition occurs preferentially at the 4-chloro site, enabling sequential functionalization.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The pyridine and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Condensation: Condensation reactions may involve reagents like thionyl chloride, carbodiimides, and acid anhydrides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as carboxylates or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted pyridine or oxazole derivatives.

Condensation: Ester or amide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown activity against Gram-positive bacteria and drug-resistant fungi, highlighting their potential as novel antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer effects. Research demonstrates that certain derivatives can significantly reduce the viability of cancer cell lines, such as A549 (non-small cell lung adenocarcinoma), suggesting a mechanism that may involve apoptosis or cell cycle arrest . The incorporation of specific substituents has been shown to enhance these effects, indicating structure-activity relationships that are crucial for further development.

Drug Development

The unique chemical structure of this compound makes it a candidate for developing new pharmaceutical agents targeting various diseases. Its potential applications include:

- Anticancer drugs : Targeting specific cancer pathways.

- Antimicrobial agents : Addressing antibiotic resistance.

The compound's ability to interact with biological targets can be exploited in designing drugs with improved efficacy and reduced side effects.

Anticancer Activity Evaluation

A study evaluating the anticancer activity of various derivatives showed that specific modifications led to enhanced cytotoxicity against A549 cells, with one derivative reducing cell viability by over 60% compared to control treatments . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Antimicrobial Screening

In antimicrobial screening assays, certain derivatives demonstrated significant activity against resistant strains of Staphylococcus aureus, indicating their potential as effective treatments for infections caused by multidrug-resistant bacteria .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)oxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic Acid

- Structural Difference : The carboxylic acid group is at position 3 of the oxazole ring instead of position 2 .

b) 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

- Structural Difference : Pyridine is attached to position 3 of the oxazole, with the carboxylic acid at position 5 .

- Impact : Changes molecular geometry, influencing intermolecular interactions and crystal packing.

| Compound | Substituent Position (Oxazole) | Carboxylic Acid Position | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Pyridin-2-yl at C5 | C2 | ~193.16 | High polarity, H-bond donor/acceptor |

| 5-(Pyridin-2-yl)oxazole-3-carboxylic Acid | Pyridin-2-yl at C5 | C3 | ~193.16 | Altered dipole, similar solubility |

| 3-(Pyridin-2-yl)oxazole-5-carboxylic Acid | Pyridin-2-yl at C3 | C5 | ~193.16 | Distinct geometry, varied H-bonding |

Heterocycle Variations

a) 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structural Difference : Oxazole replaced with 1,2,4-oxadiazole, a triatomic ring with two nitrogen atoms .

- Impact : Increased electron-withdrawing effects enhance metabolic stability but reduce aromaticity compared to oxazole.

b) 5-(4-Pyridyl)isoxazole-3-carboxylic Acid

- Structural Difference : Isoxazole (oxygen and nitrogen adjacent) replaces oxazole, with pyridine at position 4 .

- Impact : Altered ring strain and electronic distribution, affecting reactivity in nucleophilic substitutions.

| Compound | Heterocycle Type | Key Functional Groups | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| Target Compound | 1,2-Oxazole | Pyridin-2-yl, COOH | ~193.16 | Drug intermediates, ligands |

| 1,2,4-Oxadiazole Derivative | 1,2,4-Oxadiazole | Pyridin-2-yl, COOH | ~206.17 | High-stability agrochemicals |

| Isoxazole Derivative | Isoxazole | 4-Pyridyl, COOH | ~193.16 | Enzyme inhibitors, catalysts |

Substituent Modifications

a) 5-(tert-Butyl)oxazole-2-carboxylic Acid

- Structural Difference : Pyridin-2-yl replaced with tert-butyl, a bulky alkyl group .

- Impact : Increased hydrophobicity and steric hindrance, reducing solubility but improving membrane permeability.

b) 5-(p-Tolyl)oxazole-2-carboxylic Acid

- Structural Difference : Pyridin-2-yl replaced with p-tolyl (methylphenyl) .

- Impact : Loss of nitrogen-based H-bonding; enhanced lipophilicity favors passive diffusion in biological systems.

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| Target Compound | Pyridin-2-yl | Polar, H-bond donor/acceptor | Pharmaceutical intermediates |

| tert-Butyl Derivative | tert-Butyl | Lipophilic, sterically hindered | Lipophilic prodrugs |

| p-Tolyl Derivative | p-Tolyl | Aromatic, non-polar | Agrochemical formulations |

Key Research Findings

- Electronic Effects : Pyridin-2-yl groups enhance polarity and H-bonding, critical for target engagement in drug design .

- Metabolic Stability : Oxadiazole derivatives exhibit superior stability over oxazoles due to reduced ring reactivity .

- Agrochemical Relevance : Bulky substituents (e.g., tert-butyl) improve soil adsorption in herbicides .

Biological Activity

5-(Pyridin-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and antimalarial effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a pyridine ring fused with an oxazole ring, along with a carboxylic acid functional group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets. The molecular formula is , with a molecular weight of approximately 218.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Functional Groups | Carboxylic acid |

| Structural Features | Pyridine, Oxazole |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially by inhibiting specific enzymes involved in the inflammatory response. For instance, studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins.

Antimalarial Activity

In addition to its anti-inflammatory effects, this compound has also been investigated for its antimalarial properties. Preliminary studies suggest that it may interfere with the metabolic processes of the malaria parasite, thereby reducing its viability and proliferation. The exact mechanism is still under investigation, but it is hypothesized that the compound may disrupt essential biochemical pathways within the parasite .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses and metabolic processes in pathogens.

- Receptor Modulation : It may also interact with various receptors, altering their activity and influencing downstream signaling pathways.

- DNA Interaction : Some studies suggest potential interactions with DNA, which could affect replication and transcription processes in both human cells and pathogens.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. The reduction in COX activity was linked to decreased levels of inflammatory cytokines.

- Antimalarial Efficacy : In vitro assays showed that this compound exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's IC50 values indicated effective inhibition at low concentrations.

Future Directions

The promising biological activities of this compound highlight its potential as a lead compound for drug development targeting inflammatory diseases and malaria. Further research is necessary to:

- Elucidate Mechanisms : Detailed mechanistic studies are required to fully understand how this compound interacts with its biological targets.

- Conduct Clinical Trials : Clinical evaluations will be crucial to assess safety and efficacy in humans.

- Explore Derivatives : Investigating structural analogs may yield compounds with enhanced potency or selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyridin-2-yl)oxazole-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted oxazole-carboxylic acids and pyridinyl amines. For example, in analogous syntheses, 5-(3-fluoro-4-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid was coupled with 3-(pyridin-2-yl)propan-1-amine to yield oxazole-carboxamide derivatives with 35% purity, followed by HPLC purification to achieve >95% purity . Key intermediates are characterized using and NMR to confirm structural integrity, with specific chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) serving as diagnostic markers .

Q. Which spectroscopic techniques are most effective for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm and oxazole protons at δ 7.5–8.0 ppm) .

- HPLC : Used to confirm purity (>95%) by quantifying residual solvents or unreacted starting materials .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks for oxazole derivatives) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert gas (e.g., N) at –20°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as oxazole rings are susceptible to degradation under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or EDCI to enhance amide bond formation efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .

- Temperature Control : Reactions are typically refluxed at 80–100°C for 1–3 hours to balance yield and decomposition risks .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar oxazole derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (e.g., crystal lattice parameters: a = 20.459 Å, b = 7.1958 Å for oxadiazole analogs) to confirm bond connectivity .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies are effective in analyzing the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., GSK-3β inhibition, as seen in oxazole-carboxamide analogs) .

- Enzyme Assays : Measure IC values under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) to quantify inhibitory potency .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.